molecular formula C3H2F6O B108054 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol CAS No. 38701-74-5

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol

Cat. No. B108054
CAS RN: 38701-74-5
M. Wt: 170.05 g/mol
InChI Key: BYEAHWXPCBROCE-AWPANEGFSA-N
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Description

The compound 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol, commonly referred to as hexafluoroisopropanol (HFIP), is a fluorinated alcohol with a high degree of fluorination. This characteristic imparts unique physical and chemical properties to the molecule, making it a valuable reagent in various chemical syntheses and applications, including as a solvent and a protecting group in organic synthesis .

Synthesis Analysis

Several synthetic routes have been developed to obtain hexafluoroisopropanol and its derivatives. One approach involves the reaction of anhydrides or activated esters of carboxylic acids with trimethyl(trifluoromethyl)silane in the presence of tetramethylammonium fluoride, leading to the formation of hexafluoro-2-organyl-propan-2-ols and their trimethylsilyl ethers . Another method utilizes hexafluoroacetone and phenol in the presence of mesitylene and methanesulfonic acid as a catalyst to synthesize 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which can form strong intermolecular hydrogen bonds in its crystal structure .

Molecular Structure Analysis

The molecular structure of hexafluoroisopropanol derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the structure of a hexafluoroisopropanol derivative was determined, revealing the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . Additionally, the molecular structure of hexaalkylguanidinium perfluoroalkoxides, which are related to hexafluoroisopropanol, has been characterized, showing unique coordination of a fluoride anion by methylene chloride molecules .

Chemical Reactions Analysis

Hexafluoroisopropanol and its derivatives participate in a variety of chemical reactions. It has been used as a protecting group for internucleotidic bonds in the synthesis of oligodeoxyribonucleotides via the phosphoramidite method . The compound also serves as a reagent for the removal of protecting groups from sensitive nucleosides and nucleotides . Furthermore, hexafluoroisopropanol has been employed in the synthesis of long-chain 2,2-difluoro-3-hydroxyacids through a selective haloform reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluoroisopropanol make it a versatile solvent and reagent. Its propensity to form clusters in water and its effect on the secondary structure of peptides have been studied using molecular dynamics simulations, demonstrating its helix-stabilizing effect . The compound's unique reactivity has also been explored in the context of hexafluoropropene oligomers, which exhibit characteristic reactions with various nucleophiles .

Scientific Research Applications

Synthesis and Characterization

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol is a valuable compound in the field of organic synthesis, providing a pathway to various fluorinated organic molecules. A convenient synthetic procedure has been developed to obtain various hexafluoro-2-organyl-propan-2-ols and their corresponding trimethylsilyl ethers. This synthesis involves the use of anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane in the presence of tetramethylammonium fluoride, allowing for selective formation of the desired products (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).

Molecular and Structural Insights

The molecular and structural characteristics of 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol have been extensively studied, providing insights into its unique properties. For example, it has been observed that this compound forms a chiral trimer and a metastable chiral dimer from achiral monomers, indicating a preference for three metastable chiral monomer units arranged into a strained OH...O hydrogen-bonded ring. This finding was supported by a combination of infrared, microwave, and Raman spectroscopy, alongside high-level quantum chemical calculations, demonstrating the compound's ability to engage in complex molecular interactions (Oswald, Seifert, Bohle, Gawrilow, Grimme, Jäger, Xu, & Suhm, 2019).

Physical and Chemical Properties

The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol as a model compound. Molecular dynamics simulation studies have provided insight into the physicochemical properties of fluorinated organic molecules, revealing how the presence of trifluoromethyl groups affects their behavior in water. This research highlights the unique miscibility behavior of fluorinated compounds, which is critical for their application in various fields (Fioroni, Burger, Mark, & Roccatano, 2003).

Applications in Material Science

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol has been utilized in the formation of fluorinated alcohol/calcium fluoride nanocomposites, demonstrating its applicability in material science. These nanocomposites exhibit remarkable thermal stability and have potential applications in surface modification, providing oleophobicity and lower refractive indices to modified surfaces (Saito, Yamazaki, Tsushima, Sato, & Sawada, 2016).

Safety And Hazards

This compound is harmful if inhaled, swallowed, or in contact with skin . It causes severe skin burns and eye damage . It is also combustible .

properties

IUPAC Name

2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEAHWXPCBROCE-AWPANEGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C(F)(F)F)(C(F)(F)F)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191995
Record name 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
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Molecular Weight

170.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol

CAS RN

38701-74-5
Record name 2-Propan-2-d-ol-d, 1,1,1,3,3,3-hexafluoro-
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Record name 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
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Record name 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
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Record name 1,1,1,3,3,3-hexafluoro[2-2H]propan-2-[2H]ol
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Synthesis routes and methods I

Procedure details

The steps of combining the crude sevoflurane with water in an amount sufficient to produce a multiphase mixture comprising an aqueous phase and a sevoflurane phase, contacting the aqueous phase and the sevoflurane phase with each other under conditions and for a time sufficient to extract at least a portion of the HFIP from the sevoflurane phase into the aqueous phase, and separating the phases of the multiphase mixture without fractional distillation, may, if necessary, be repeated. Purified sevoflurane comprising an acceptable amount of HFIP is then isolated. The removal of HFIP from the crude sevoflurane occurs without contacting the crude sevoflurane with an aqueous basic solution.
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Synthesis routes and methods II

Procedure details

Table 2 resumes the tests realized with the agents propylene glycol and menthol proposed for the stabilization of sevoflurane against the degradation by alumina and the results for total impurity and for the single impurity HFIP obtained with and without alumina after stress at 60° C. for 22 hours. The total impurity is the sum of the ratio between the area for each impurity and the area of the internal standard (toluene) and HFIP is the ratio between the area of HFIP and the area of toluene obtained in the chromatograms.
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Synthesis routes and methods III

Procedure details

French Pat. No. 2,027,172 relates to a process for gas phase hydrogenation of perhaloketones over a palladium-based catalyst deposited on activated charcoal and particularly describes catalytic hydrogenation of hexafluoroacetone (CF3COCF3) to yield 1,1,1,3,3,3-hexafluoroisopropyl alcohol. The yield obtained (75%) and the difficulty of handling the starting material (b.p.: -27.4° C./760 torr) make the process uneconomical. French Pat. No. 2,479,803 carries out a gas phase catalytic hydrogenation of hexafluoroacetone to 1,1,1,3,3,3-hexafluoroisopropanol over a nickel-based catalyst. The catalyst life is not rated for a continuous operation time longer than 20 hours and, above all, this process requires the use of a pure starting material, which is difficult to obtain in the case of hexafluoroacetone. French Pat. No. 1,361,260 carries out the gas phase catalytic hydrogenation of hexafluoroacetone over a catalyst based on copper chromite. The yields of 1,1,1,3,3,3-hexafluoroisopropanol are mediocre (approximately 40%) for a partial conversion (83%) of the ketone used. This entails difficult and costly recycling.
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Synthesis routes and methods IV

Procedure details

Approximately 100cc of Pd/C catalyst is packed into a ½″ diameter pipe reactor. Approximately 1 g/min of the hexafluoroacetone and 500cc/min hydrogen gas is fed into the reactor at atmospheric pressure and 180° C. Hexafluoro-2-propanol is produced in greater than 90% yield.
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